beta-Bromostyrene
Description
Overview of its Significance in Organic Chemistry
Beta-bromostyrene (B74151) (C₈H₇Br) is a valuable intermediate in organic synthesis due to its reactive nature, stemming from the presence of both a double bond and a bromine atom. smolecule.com This structure allows it to participate in a wide array of chemical transformations, making it a versatile building block for more complex molecules. smolecule.com
In the realm of synthetic organic chemistry, this compound is frequently employed as a precursor for the synthesis of substituted alkenes and acetylenes. sigmaaldrich.comchemicalbook.com Its utility is particularly pronounced in transition metal-catalyzed cross-coupling reactions. Prominent examples include the Heck reaction, where it couples with aryl or alkenyl groups to form substituted styrenes, and the Suzuki-Miyaura coupling, which facilitates the formation of biaryl compounds through reaction with boronic acids. smolecule.com These reactions are fundamental in constructing the molecular frameworks of pharmaceuticals, agrochemicals, and specialized polymers. smolecule.comlookchem.comzhishangchem.com
Furthermore, this compound serves as a key reagent in the development and assessment of new catalysts for organic transformations. smolecule.com Its well-defined reactivity allows researchers to gauge the efficiency and selectivity of novel catalytic systems. smolecule.com The compound is also utilized in the synthesis of various other organic molecules, including cinnamonitriles, substituted butenoates, and γ-but-2-enolactones. chemicalbook.comlookchem.com
Historical Context of its Discovery and Early Research
The synthesis of this compound has been a subject of chemical investigation for a considerable time. An early method for its preparation involved the action of aqueous alkali on cinnamic acid dibromide. chemicalbook.com Another historically significant route is the Hunsdiecker reaction, which involves the decarboxylative bromination of cinnamic acid. sigmaaldrich.comchemicalbook.com This reaction, catalyzed by silver salts, provided a means to convert the carboxylic acid to the corresponding vinyl bromide.
Early industrial production often relied on a two-step process starting from cinnamic acid. This involved the addition of liquid bromine in an organic solvent like chloroform (B151607) or carbon tetrachloride to produce a dibromide intermediate. Subsequent treatment with an aqueous alkali solution resulted in a dehydrobromination and decarboxylation to yield a mixture of cis- and trans-beta-bromostyrene. google.com Research has also explored the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid, where the choice of solvent was found to significantly influence the stereochemical outcome of the reaction. acs.org
Isomeric Forms and their Academic Relevance (e.g., cis- and trans-beta-Bromostyrene)
This compound exists as two geometric isomers: cis-(Z) and trans-(E). The spatial arrangement of the bromine atom and the phenyl group relative to the double bond defines the isomer. These isomers often exhibit different physical properties and chemical reactivities, a topic of significant academic interest. acs.org
| Isomer | Configuration |
| cis-beta-Bromostyrene | (Z)-1-bromo-2-phenylethylene |
| trans-beta-Bromostyrene | (E)-1-bromo-2-phenylethylene |
The stereoselectivity of reactions involving this compound is a key area of research. For instance, in palladium-catalyzed coupling reactions, the initial cis/trans ratio of the this compound can dictate the stereochemistry of the resulting products. The development of stereoselective synthetic methods to preferentially form one isomer over the other is an ongoing pursuit in organic chemistry. rsc.orgrsc.org
Recent studies have focused on achieving high stereocontrol in the synthesis of these isomers. For example, tandem substitutive bromination-decarboxylation sequences starting from cinnamic acids have been developed to stereospecifically produce cis-beta-bromostyrene derivatives via β-lactone intermediates. nih.gov Conversely, methods utilizing microwave irradiation or specific catalytic systems have been shown to favor the formation of the trans isomer with high selectivity. google.comscribd.com The isomerization of the more stable trans isomer to the cis isomer using ruthenium metal catalysts and visible light has also been a subject of investigation. ucur.org The ability to selectively synthesize and manipulate these isomers is crucial for their application in the total synthesis of complex natural products and other target molecules. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-2-bromoethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
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InChI Key |
YMOONIIMQBGTDU-VOTSOKGWSA-N | |
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Canonical SMILES |
C1=CC=C(C=C1)C=CBr | |
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Isomeric SMILES |
C1=CC=C(C=C1)/C=C/Br | |
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Molecular Formula |
C8H7Br | |
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DSSTOX Substance ID |
DTXSID601315060 | |
| Record name | trans-β-Bromostyrene | |
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Molecular Weight |
183.04 g/mol | |
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Physical Description |
Yellowish liquid with a strong floral odor; [Hawley] Yellow-green liquid; [MSDSonline] | |
| Record name | beta-Bromostyrene | |
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Boiling Point |
112 °C at 20 mm Hg | |
| Record name | BETA-BROMOSTYRENE | |
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Flash Point |
79 °C (closed cup) | |
| Record name | BETA-BROMOSTYRENE | |
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Solubility |
Insol in aqueous solution, Miscible with alcohol, ether, Sol in 4 volumes of 90% alcohol | |
| Record name | BETA-BROMOSTYRENE | |
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Density |
1.395-1.424 | |
| Record name | BETA-BROMOSTYRENE | |
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Vapor Pressure |
0.12 [mmHg] | |
| Record name | beta-Bromostyrene | |
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Color/Form |
Pale yellow oil., Yellowish liquid | |
CAS No. |
588-72-7, 103-64-0, 1335-06-4 | |
| Record name | trans-β-Bromostyrene | |
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| Record name | beta-Bromostyrene | |
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| Record name | beta-Bromostyrene, (E)- | |
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| Record name | (2-Bromovinyl)benzene | |
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| Record name | Benzene, (2-bromoethenyl)- | |
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| Record name | trans-β-Bromostyrene | |
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| Record name | Bromostyrene | |
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| Record name | β-bromostyrene | |
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| Record name | .BETA.-BROMOSTYRENE, (E)- | |
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| Record name | BETA-BROMOSTYRENE | |
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Melting Point |
min, - 2 °C | |
| Record name | BETA-BROMOSTYRENE | |
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Advanced Synthetic Methodologies for Beta Bromostyrene and Its Derivatives
Catalytic Hunsdiecker Reaction Approaches
The Hunsdiecker reaction, a classic method for converting carboxylic acids to organic halides, has been adapted and optimized for the synthesis of β-bromostyrene from cinnamic acid. sigmaaldrich.cnwikipedia.orgscientificlabs.ie This transformation is a decarboxylative halogenation, where the carboxyl group is replaced by a bromine atom, resulting in a product with one less carbon atom than the starting material. wikipedia.org Catalytic versions of this reaction have been developed to improve efficiency and mitigate the need for stoichiometric, often toxic, heavy metal salts. wikipedia.org
The traditional Hunsdiecker reaction involves treating the silver salt of a carboxylic acid with bromine. wikipedia.orgbyjus.com In the context of β-bromostyrene synthesis, silver cinnamate (B1238496) is reacted with bromine. sigmaaldrich.cnscientificlabs.ie The reaction mechanism is understood to proceed through radical intermediates. wikipedia.orgbyjus.com Initially, the silver salt of the acid reacts with bromine to form an unstable acyl hypohalite intermediate. wikipedia.orgbyjus.com This intermediate undergoes homolytic cleavage of the oxygen-bromine bond, leading to a carboxyl radical and a bromine atom. byjus.com The carboxyl radical then rapidly loses carbon dioxide (decarboxylates) to form a vinyl radical, which subsequently combines with the bromine atom to yield β-bromostyrene. wikipedia.orgbyjus.com
To improve upon the classic stoichiometric Hunsdiecker reaction, various catalytic systems have been investigated. Studies have focused on the efficiency of catalysts such as lithium acetate (B1210297) and triethylamine (B128534) for the conversion of cinnamic acids to β-bromostyrenes. researchgate.netnih.gov
A comparative study using UV-vis spectrophotometry measured the relative efficiency of different catalysts for the conversion of 4-methoxycinnamic acid to 4-methoxy-beta-bromostyrene. researchgate.netnih.gov The findings revealed a clear order of catalytic efficiency. In an acetonitrile-water solvent system, the efficiency was determined to be: lithium acetate > triethylamine > tetrabutylammonium (B224687) trifluoroacetate. researchgate.netnih.govresearchgate.netmolaid.com
The choice of solvent also significantly impacts the reaction rate. For triethylamine, the catalytic activity follows the order: acetonitrile-water > dichloromethane (B109758) > acetonitrile (B52724). researchgate.netnih.gov Using triethylamine as a catalyst (at 5-20 mol %), various cinnamic acids can be converted to their corresponding β-bromostyrenes in high yields (60-98%) within very short reaction times, typically 1-5 minutes. researchgate.netnih.govresearchgate.net Another study investigated the use of triethylamine (Et3N) as a catalyst with tetrabutylammonium tribromide (TBATB) as the brominating agent. worldwidejournals.com It was found that in dichloromethane (DCM) with 50 mol% of the triethylamine catalyst, the reaction time could be reduced to just 5 minutes. worldwidejournals.com
| Catalyst | Substrate | Solvent | Yield | Reaction Time | Source |
|---|---|---|---|---|---|
| Lithium Acetate | 4-Methoxycinnamic Acid | Acetonitrile-Water | High (most efficient) | Not specified | nih.govresearchgate.net |
| Triethylamine | Cinnamic Acids | Acetonitrile-Water | 60-98% | 1-5 min | researchgate.netnih.gov |
| Triethylamine | Cinnamic Acid | Dichloromethane (DCM) | Not specified | 5 min (with 50 mol% catalyst) | worldwidejournals.com |
| Tetrabutylammonium Trifluoroacetate | 4-Methoxycinnamic Acid | Acetonitrile-Water | Low (least efficient) | Not specified | nih.govresearchgate.net |
Achieving stereochemical control to selectively produce either the (E) or (Z) isomer of β-bromostyrene is a significant aspect of modern synthetic methodology. Several strategies have been developed to this end.
One approach involves synthesizing cis-β-bromostyrene derivatives stereospecifically from cinnamic acids via stable β-lactone intermediates. researchgate.net Another highly effective method for synthesizing (E)- or (Z)-β-arylvinyl bromides involves a one-pot procedure based on a borylative coupling/halodeborylation protocol starting from styrenes. rsc.orgresearchgate.net In this method, the stereochemical outcome of the bromination can be controlled by the order of addition of the base and the bromine source. rsc.org When a base is added before the bromine, (E)-β-bromostyrene is the predominant product. rsc.org Conversely, adding the bromine before the base leads to the (Z) isomer. rsc.org
Microwave-induced Hunsdiecker-type reactions have also been shown to produce (E)-β-arylvinyl bromides with high stereoselectivity from anti-3-aryl-2,3-dibromopropanoic acids. researchgate.net
Microwave-Assisted Synthetic Routes
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity.
The synthesis of trans-β-bromostyrene from trans-cinnamic acid can be efficiently achieved using microwave-assisted techniques. researchgate.net These methods offer a rapid and selective pathway for the decarboxylative bromination. researchgate.net The use of microwave irradiation can shorten reaction times and improve product yields, particularly for non-activated cinnamic acids. researchgate.net The stereoselective synthesis of (E)-β-arylvinyl bromides through microwave-induced Hunsdiecker-type reactions has been successfully demonstrated. organic-chemistry.org
A significant advancement in this area is the use of polymer-supported reagents, which simplifies product purification and allows for reagent recycling. A novel polymeric reagent, synthesized by anchoring bromo-derivatives of 2-pyrrolidone onto a divinylbenzene (B73037) cross-linked polystyrene matrix, has been effectively used for the decarboxylative bromination of trans-cinnamic acid. researchgate.netresearchgate.net
When this polymer-supported reagent is used under microwave irradiation, the conversion to trans-β-bromostyrene is remarkably efficient. researchgate.net Research has shown that this method can achieve 100% conversion and selectivity in a very short time under solvent-free conditions. researchgate.netresearchgate.net The simple workup procedure and the stability of the polymeric reagent, which can be recycled without a significant loss of bromine content, are major advantages of this methodology. researchgate.netresearchgate.net
Debrominative Decarboxylation Strategies
A significant pathway for the synthesis of β-bromostyrene derivatives involves the simultaneous removal of a bromine atom and a carboxyl group from a precursor molecule in a process known as debrominative decarboxylation.
One effective method for producing β-bromostyrene derivatives is through the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. sid.ir This reaction pathway serves as a reliable route to obtaining vinyl bromides. The stereochemistry of the starting dibromoalkanoic acid is crucial for determining the stereochemical outcome of the final product. Microwave irradiation has also been successfully employed to accelerate this transformation, allowing for the stereoselective preparation of (Z)-1-bromo-1-alkenes in high yields within very short reaction times. researchgate.net
The combination of potassium fluoride (B91410) on an alumina (B75360) support (KF/Al₂O₃) has been identified as a particularly effective basic system for promoting the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids. sid.irresearchgate.netumz.ac.ir This reagent facilitates a highly stereoselective synthesis, leading to (Z)-β-bromostyrenes with greater than 98% stereoselectivity. The use of KF/Al₂O₃ results in good to excellent yields of the desired (Z)-isomer, demonstrating its efficiency as a base in this transformation. sid.irresearchgate.net The reaction is typically performed in a mixed solvent system of DMF:H₂O at elevated temperatures to achieve optimal results.
Table 1: Optimized Parameters for Stereoselective Synthesis of (Z)-β-Bromostyrenes using KF/Al₂O₃
| Parameter | Optimal Value | Impact on Yield/Selectivity |
|---|---|---|
| Solvent | DMF:H₂O (2:1) | Maximizes yield (85–90%) and selectivity. |
| Temperature | 100°C | Ensures efficient reaction progression. |
| Base | KF/Al₂O₃ | Provides high stereoselectivity (>98%) for the (Z)-isomer. sid.ir |
Bromination of Styrene (B11656) Derivatives and Subsequent Isomerization
An alternative synthetic route involves the direct bromination of styrene, which is a common industrial production method. sci-hub.se This approach typically yields the more thermodynamically stable (E)-β-bromostyrene. To obtain the less stable (Z)-isomer, a subsequent isomerization step is necessary. Recent research has demonstrated a method for this conversion using a ruthenium metal catalyst and visible light, which can isomerize (E)-β-bromostyrene to the (Z)-isomer with high stereocontrol. ucur.org This isomerization is notable as it represents a 100% atom-efficient transformation from the starting material to the product. ucur.org
Decarboxylative Halogenation of Cinnamic Acids
The decarboxylative halogenation of α,β-unsaturated carboxylic acids, such as cinnamic acid, is a fundamental method for synthesizing vinyl halides like β-bromostyrene. nih.govacs.orgnih.gov This transformation, often referred to as a Hunsdiecker-type reaction, involves the replacement of a carboxylic acid group with a halogen atom. nih.govnih.gov While classical methods often use metal salts, modern variations have been developed to improve efficiency and reduce waste. nih.govresearchgate.net
A convenient salt-free approach for the bromodecarboxylation of cinnamic acid and its analogs has been developed. researchgate.netdaneshyari.com This protocol is conducted at 0°C in dichloromethane (CH₂Cl₂) with the addition of only 10% acetic acid. researchgate.netresearchgate.net The method successfully converts various substituted cinnamic acids into (E)-β-bromostyrenes in moderate to good yields, typically ranging from 60–81%. researchgate.netresearchgate.net However, this specific protocol has limitations and is not suitable for cinnamic acids containing hydroxyl or p-methyl substituents. researchgate.netresearchgate.net
Table 2: Reagents for Catalytic Hunsdiecker Reaction of Cinnamic Acids
| Reagent Type | Specific Reagent | Role |
|---|---|---|
| Substrate | α,β-Unsaturated Carboxylic Acids | Precursor molecule (e.g., Cinnamic acid). researchgate.net |
| Halogen Source | N-Bromosuccinimide (NBS) | Provides the bromine atom. nih.govresearchgate.net |
| Catalyst | Tetrabutylammonium Trifluoroacetate (TBATFA) | Facilitates the metal-free catalytic cycle. nih.govresearchgate.net |
| Solvent | Dichloroethane | Reaction medium. researchgate.net |
Tandem Substitutive Bromination-Decarboxylation Sequences
A significant advancement in the synthesis of β-bromostyrenes involves the tandem substitutive bromination-decarboxylation of α,β-unsaturated carboxylic acids, such as cinnamic acids. This approach offers a direct route to vinyl bromides, which are valuable intermediates in organic synthesis.
One such method facilitates the stereospecific synthesis of cis-β-bromostyrene derivatives from cinnamic acids. researchgate.netnih.gov This transformation proceeds through β-lactone intermediates. researchgate.netnih.gov A key feature of this synthetic sequence is that the purification of the β-lactone intermediates is often not required, although they are typically stable and can be readily purified. researchgate.netnih.gov This process represents a chemoenzymatic Hunsdiecker-type decarboxylative bromination. researchgate.net
Another developed process for the decarboxylative bromination of α,β-unsaturated carboxylic acids utilizes N,N-dibromo-p-toluenesulfonamide (TsNBr2). researchgate.net When cinnamic acids are treated with TsNBr2 in the presence of potassium carbonate in acetonitrile at room temperature, the corresponding β-bromostyrenes are produced. researchgate.net This reaction is noted for its stereoselectivity, exclusively forming (E)-β-bromostyrenes. researchgate.net
A salt-free approach for the halodecarboxylation of cinnamic acid analogs to β-bromostyrene has also been reported. researchgate.netresearchgate.net This conversion is conducted at 0°C in dichloromethane (CH2Cl2) with a 10% acetic acid concentration. researchgate.netresearchgate.net This protocol is effective for cinnamic acids with a range of substituents, yielding the desired products in moderate to good yields (60–81%). researchgate.netresearchgate.net
| Starting Material | Reagents | Conditions | Product | Yield | Citation |
| Cinnamic Acids | TsNBr2, K2CO3 | Acetonitrile, Room Temp. | (E)-β-Bromostyrenes | - | researchgate.net |
| Cinnamic Acid Analogs | Br2, Acetic Acid | CH2Cl2, 0°C | (E)-β-Bromostyrenes | 60-81% | researchgate.netresearchgate.net |
| Cinnamic Acids | - | via β-lactone intermediate | cis-β-Bromostyrene derivatives | - | researchgate.netnih.gov |
Synthesis from Hydrazones of Aromatic Aldehydes and Bromoform
A novel and stereoselective method has been developed for the synthesis of β-bromostyrenes starting from the hydrazones of aromatic aldehydes and bromoform. researchgate.net This reaction is conducted in the presence of copper(I) chloride (CuCl) as a catalyst. researchgate.net
The process involves the olefination of carbonyl compounds, where N-unsubstituted hydrazones of various aromatic aldehydes are converted into the corresponding β-bromostyrenes. researchgate.net A significant advantage of this method is its stereoselectivity, yielding predominantly the E-isomer with an E/Z ratio greater than 5/1. researchgate.net The mechanism of this catalytic olefination has been studied to understand the factors influencing the reaction route and product yields. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Product | Stereoselectivity (E/Z) | Citation |
| Hydrazones of Aromatic Aldehydes | Bromoform (CHBr3) | Copper(I) Chloride (CuCl) | β-Bromostyrenes | > 5/1 | researchgate.net |
Conversion of Cinnamic Acid Dibromide to This compound (B74151)
The transformation of cinnamic acid dibromide to β-bromostyrene is a classic method that has been refined to achieve high stereoselectivity. researchgate.net The process involves the carboxyl-halo-elimination of cinnamic acid dibromides. researchgate.net
A mild and efficient procedure has been developed for the synthesis of cis-β-bromostyrene analogs with complete Z/E selectivity. researchgate.net This is achieved by using triethylamine in N,N-dimethylformamide (DMF) at room temperature. researchgate.net This method yields the desired products in good to excellent yields, ranging from 58.4% to 90.9%. researchgate.net
The stereochemical outcome of the decarboxylation of cis-cinnamic acid dibromide has been studied in different solvents. acs.org When the reaction is performed in acetone (B3395972) or ethanol, the resulting β-bromostyrene is essentially 100% trans-isomer. acs.org In water, the product consists of approximately 97% trans- and 3% cis-isomer. acs.org
| Starting Material | Reagent/Solvent | Temperature | Product | Yield / Selectivity | Citation |
| Cinnamic Acid Dibromides | Triethylamine / DMF | Room Temp. | cis-β-Bromostyrene | 58.4 - 90.9% (Z/E selectivity) | researchgate.net |
| cis-Cinnamic Acid Dibromide | Acetone or Ethanol | - | trans-β-Bromostyrene | ~100% trans | acs.org |
| cis-Cinnamic Acid Dibromide | Water | - | trans-β-Bromostyrene, cis-β-Bromostyrene | ~97% trans, 3% cis | acs.org |
One-Pot and Multi-component Synthesis Methods
One-pot and multi-component reactions represent highly efficient strategies for synthesizing β-bromostyrene and its derivatives, minimizing waste and simplifying procedures.
A one-pot procedure has been described for the direct conversion of cinnamic acids to β-bromostyrenes. researchgate.netresearchgate.net One such method involves reacting cinnamic acid with N-bromosuccinimide (NBS) in the presence of a catalytic amount of lithium acetate. google.com The reaction takes place in an aqueous solution of sodium polyacrylate, completing the decarboxylation and bromination to generate (E)-β-bromostyrene with high stereoselectivity (trans-to-cis ratio > 98%) and yields up to 97.7%. google.com
β-Bromostyrene itself is a key reactant in one-pot syntheses. For instance, it has been utilized in a one-pot method for the preparation of cinnamonitriles. sigmaaldrich.comscientificlabs.iechemicalbook.com Another example is a one-pot, three-consecutive-reaction methodology for the synthesis of alkyl arylvinyl sulfides from β-bromostyrenes, potassium thioacetate, and an alkyl halide. conicet.gov.ar This process is notable for being free of metal/ligand systems and for proceeding under mild conditions. conicet.gov.ar
In the realm of multi-component synthesis, a palladium-catalyzed three-component reaction of aryl halides, isocyanides, and diamines was investigated for producing 2-aryl-2-imidazolines. acs.org However, it was observed that β-bromostyrene did not form the expected product under these specific reaction conditions. acs.org
| Starting Materials | Reagents/Catalyst | Key Features | Product | Yield | Citation |
| Cinnamic acid, NBS | Lithium acetate (cat.), Sodium polyacrylate (aq) | One-pot, high stereoselectivity (>98% trans) | (E)-β-Bromostyrene | Up to 97.7% | google.com |
| (E)-β-Bromostyrene, Potassium thioacetate, Alkyl halide | KOtBu / DMF | One-pot, metal-free, mild conditions | Alkyl arylvinyl sulfides | Good to excellent | conicet.gov.ar |
| Cinnamic acids | - | One-pot direct transformation | β-Bromostyrenes | - | researchgate.netresearchgate.net |
Reactivity and Mechanistic Studies of Beta Bromostyrene
Cross-Coupling Reactions
Beta-Bromostyrene (B74151) is a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions, serving as a important building block for the synthesis of more complex organic molecules. These reactions facilitate the formation of new carbon-carbon bonds, enabling the construction of substituted alkenes and other valuable compounds.
The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide, such as this compound, and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. scienceinfo.com The reaction typically proceeds under mild conditions and demonstrates a high degree of chemoselectivity. scienceinfo.com
The catalytic cycle of the Heck reaction involves several key steps: wikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond.
Syn-Elimination (β-Hydride Elimination): A hydrogen atom from the carbon adjacent to the newly formed carbon-carbon bond is eliminated, regenerating the double bond and forming a palladium-hydride species.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and release the product and hydrobromic acid, which is neutralized by a base.
The Heck reaction has been widely applied in the synthesis of various organic compounds, including natural products, pharmaceuticals, and functional materials. scienceinfo.comvedantu.com For instance, it is used to create complex polycyclic structures and has been employed in the synthesis of compounds with potential biological activity. scienceinfo.com
Table 1: Key Steps in the Heck Reaction Mechanism
| Step | Description |
|---|---|
| Oxidative Addition | Insertion of Pd(0) into the C-Br bond of this compound. |
| Migratory Insertion | Coordination and insertion of an alkene into the Pd-C bond. |
| β-Hydride Elimination | Elimination of a β-hydrogen to form the substituted alkene. |
| Catalyst Regeneration | Reductive elimination to regenerate the Pd(0) catalyst. |
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. scielo.br This reaction is a highly effective method for the formation of carbon-carbon bonds and is widely used in organic synthesis due to its mild reaction conditions and tolerance of a wide range of functional groups. scielo.br Investigations into the Suzuki-Miyaura coupling of this compound have provided insights into the reaction mechanism and the nature of the boron species involved. scielo.br
Studies have shown that arylboronic acids, their esters, and sodium trihydroxyphenylborate can all be used as the organoboron partner in the coupling with (E)-bromostilbene, a derivative of this compound. scielo.br The presence of a base, such as potassium hydroxide, is crucial for the reaction to proceed when using arylboronic acids or their esters. scielo.br However, when sodium trihydroxyphenylborate is used, the reaction can occur in the absence of an added base. scielo.br This suggests that the base reacts with the boronic acid or its ester to form a more reactive borate species, which then participates in the transmetalation step of the catalytic cycle. scielo.br
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three main steps: nih.govresearchgate.net
Oxidative Addition: The Pd(0) catalyst reacts with this compound to form an organopalladium(II) complex.
Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the palladium(II) complex. This is often the rate-determining step. nih.gov
Reductive Elimination: The two organic groups on the palladium center couple, forming the final product and regenerating the Pd(0) catalyst.
The cross-coupling of this compound with tertiary alkyl Grignard reagents presents a challenge due to issues like steric hindrance and potential side reactions such as β-hydrogen elimination and isomerization of the tertiary alkyl group. acs.org However, successful coupling has been achieved using specific nickel-based catalyst systems.
Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) (NiCl2(dppf)) has been identified as an effective catalyst for the cross-coupling of tert-butylmagnesium chloride with this compound, leading to the selective formation of β-tert-butylstyrene. oup.comjst.go.jp This reaction demonstrates the feasibility of constructing sterically congested carbon centers through cross-coupling reactions. acs.org The use of a cobalt-based catalyst in the presence of 1,3-butadiene has also been shown to be effective in coupling tertiary alkyl Grignard reagents with alkyl halides, suggesting a potential alternative approach. acs.orgorganic-chemistry.org
The mechanism for these types of cross-coupling reactions generally involves:
Transmetalation: The Grignard reagent transfers its alkyl group to the transition metal catalyst.
Reductive Elimination: The coupled product is formed by the elimination of the two organic groups from the metal center.
The choice of catalyst and ligands is critical to overcome the steric and electronic challenges associated with coupling bulky tertiary alkyl groups.
Table 2: Catalyst Systems for Cross-Coupling of this compound with Tertiary Alkyl Grignard Reagents
| Catalyst | Grignard Reagent | Product | Reference |
|---|---|---|---|
| Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) | tert-butylmagnesium chloride | β-tert-butylstyrene | oup.comjst.go.jp |
Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium- or nickel-catalyzed reactions. princeton.edu Iron catalysts can be used in the cross-coupling of aryl halides with organometallic reagents. nii.ac.jp The mechanism of iron-catalyzed cross-coupling reactions is complex and can involve various oxidation states of iron.
One proposed mechanism for the iron-catalyzed cross-coupling of an aryl halide with a Grignard reagent involves the following steps: researchgate.net
Reduction of the Iron Precursor: The Grignard reagent reduces the iron(III) or iron(II) precatalyst to a more reactive low-valent iron species.
Oxidative Addition: The aryl halide undergoes oxidative addition to the active iron species.
Transmetalation: The Grignard reagent transfers its organic group to the iron center.
Reductive Elimination: The two organic groups on the iron center couple to form the product and regenerate the active iron catalyst.
Radical-based mechanisms have also been proposed for some iron-catalyzed cross-coupling reactions. princeton.edunih.gov The specific mechanism can be influenced by the nature of the substrates, the Grignard reagent, and the reaction conditions. The development of recyclable heterogeneous iron catalysts further enhances the green credentials of these reactions. rsc.org
Organometallic reagents are crucial for the formation of carbon-carbon bonds in cross-coupling reactions involving this compound. pharmacy180.com These reagents, such as Grignard reagents, organolithium reagents, and organoboron compounds, act as sources of nucleophilic carbon. pharmacy180.comlibretexts.org The carbon-metal bond in these reagents is polarized, with the carbon atom being more electronegative, which imparts carbanionic character and makes it highly nucleophilic. libretexts.org
In the context of cross-coupling reactions with this compound, the organometallic reagent transfers its organic group to the transition metal catalyst in the transmetalation step. researchgate.net The choice of the organometallic reagent can influence the reactivity and selectivity of the reaction. For example, organolithium reagents are generally more reactive than Grignard reagents. pharmacy180.com
The versatility of organometallic reagents allows for the introduction of a wide variety of alkyl, aryl, and vinyl groups onto the beta-position of the styrene (B11656) backbone. This flexibility is a key reason why cross-coupling reactions are so widely used in organic synthesis for the construction of complex molecules.
The development of efficient and selective catalysts is a central theme in the field of cross-coupling reactions. nih.gov For reactions involving this compound, significant effort has been dedicated to designing and evaluating new catalyst systems to improve yields, selectivity, and substrate scope.
Catalyst development often focuses on the ligand that coordinates to the metal center. nih.gov Ligands play a critical role in modulating the electronic and steric properties of the catalyst, which in turn influences the rates of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.gov For instance, in the Heck reaction, various phosphine ligands have been developed to enhance catalyst activity and stability. organic-chemistry.org Similarly, for the Suzuki-Miyaura reaction, specialized ligands have been shown to improve reaction efficiency. nih.gov
The evaluation of new catalysts often involves using a standard set of cross-coupling reactions, and reactions with substrates like this compound can serve as important benchmarks. The performance of a catalyst is assessed based on factors such as turnover number (TON), turnover frequency (TOF), and selectivity for the desired product. The development of phosphine-free catalyst systems and catalysts that can operate under milder conditions are also active areas of research. organic-chemistry.org
Elimination Reactions
This compound undergoes elimination reactions, primarily dehydrobromination, to form phenylacetylene (B144264). The mechanism and stereochemical outcome of these reactions are highly dependent on the starting isomer (cis or trans) and the reaction conditions, particularly the nature of the base and solvent employed.
The elimination of HBr from β-bromostyrene can be achieved with high stereospecificity, particularly in synthetic routes designed to produce one isomer over the other. A notable example involves the stereospecific synthesis of cis-(Z)-β-bromostyrene derivatives from cinnamic acids. In this process, the cinnamic acid is first converted to a β-lactone intermediate. Subsequent treatment of this lactone with a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) results in a highly stereospecific elimination to yield the cis-(Z)-β-bromostyrene.
The role of DBU is to selectively deprotonate the α-proton of the β-lactone, initiating an elimination cascade that exclusively forms the Z-isomer. This specificity indicates that the reaction does not proceed via a thermal or concerted pathway, which would be expected to favor the more stable E-isomer. Studies have shown that elimination from the cis and trans isomers of β-bromostyrene can proceed through different mechanistic pathways; trans elimination often occurs via a concerted E2 process, while cis elimination favors a carbanion-intermediate mechanism, which is consistent with the action of DBU in the aforementioned synthesis. nih.gov
The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a significant pathway in the transformations of β-bromostyrene and its precursors, especially under basic conditions. github.io This two-step mechanism is favored when the β-hydrogen is acidic and a relatively poor leaving group is on the α-carbon. github.iomiamioh.edu The presence of the phenyl group in β-bromostyrene is crucial as it stabilizes the intermediate carbanion through resonance.
The E1cb mechanism proceeds as follows:
Deprotonation: A base removes an acidic proton from the β-carbon, leading to the formation of a resonance-stabilized carbanion. This is the conjugate base of the starting material. github.io
Loss of Leaving Group: The lone pair of electrons on the carbanion expels the leaving group (bromide) from the adjacent α-carbon, resulting in the formation of a double bond (or triple bond in the case of dehydrobromination to an alkyne). github.iomiamioh.edu
This mechanism has been identified in the stereospecific conversion of β-lactone intermediates to (Z)-β-bromostyrenes. DBU deprotonates the α-proton to form a stabilized enolate (a type of carbanion), which then undergoes elimination to form the Z-alkene. wikipedia.org Furthermore, studies on the base-induced dehydrobromination of trans-β-bromostyrene to phenylacetylene provide evidence consistent with an irreversible E1cb mechanism, where the initial abstraction of the β-proton is a rapid step. nih.gov
The stereochemistry of the alkene product is a critical aspect of β-bromostyrene's reactivity, and Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for its determination. The distinction between the E (trans) and Z (cis) isomers can be unequivocally made by examining the vicinal coupling constant (³JHH) between the two vinylic protons.
The magnitude of this coupling is dependent on the dihedral angle between the C-H bonds, as described by the Karplus relationship. miamioh.edu For vinylic systems, this results in a consistently larger coupling constant for trans protons (dihedral angle of 180°) compared to cis protons (dihedral angle of 0°). organicchemistrydata.orglibretexts.org
(E)-beta-Bromostyrene (trans) : Exhibits a large vicinal coupling constant, typically in the range of 11–18 Hz. libretexts.org
(Z)-beta-Bromostyrene (cis) : Exhibits a smaller vicinal coupling constant, typically in the range of 6–15 Hz. libretexts.org Experimental data for (Z)-β-bromostyrene shows a coupling constant of approximately 8.2 Hz. sharif.edu
The stereochemical outcome of elimination reactions is thus directly verifiable. For instance, the E1cb-mediated elimination from β-lactone precursors yields products exclusively identified as the Z-isomer due to their characteristic small ³JHH values. wikipedia.org In contrast, other synthetic methods, such as the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid, can yield mixtures of E and Z isomers depending on the solvent and reaction conditions. orgsyn.orgorganic-chemistry.org
| Isomer | Stereochemistry | Typical ³JHH Range (Hz) | Observed ³JHH (Hz) |
|---|---|---|---|
| (Z)-β-Bromostyrene | cis | 6 - 15 libretexts.org | 8.2 sharif.edu |
| (E)-β-Bromostyrene | trans | 11 - 18 libretexts.org | N/A |
Nucleophilic Substitution Reactions
Due to the sp²-hybridized nature of the carbon atom bearing the bromine, β-bromostyrene does not readily undergo classical SN1 or SN2 nucleophilic substitution reactions. Instead, its participation in substitution-type reactions is almost exclusively facilitated by transition metal catalysts, which enable a variety of powerful carbon-carbon and carbon-heteroatom bond-forming cross-coupling reactions. wikipedia.org
This compound is an excellent substrate for a range of palladium-, nickel-, and copper-catalyzed cross-coupling reactions. These reactions have become fundamental tools in organic synthesis for constructing complex molecular architectures.
Heck Reaction : In the Heck reaction, β-bromostyrene is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction forms a new carbon-carbon bond and typically results in the formation of a substituted stilbene derivative with high trans selectivity. researchgate.net
Suzuki Reaction : The Suzuki coupling involves the reaction of β-bromostyrene with an organoboron reagent, such as a boronic acid or ester, catalyzed by a palladium complex. This versatile reaction is widely used to form biaryl or vinyl-aryl compounds.
Sonogashira Coupling : This reaction couples β-bromostyrene with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. libretexts.org The Sonogashira coupling is a highly reliable method for synthesizing conjugated enynes.
Nickel-Catalyzed Couplings : Nickel catalysts can also be employed for cross-coupling reactions. For example, β-bromostyrene can be coupled with Grignard reagents (tert-butylmagnesium chloride) in the presence of a nickel-phosphine catalyst to form substituted styrenes. Additionally, reactions with nickel carbonyl have been used to synthesize γ-but-2-enolactones.
| Reaction Name | Catalyst System | Coupling Partner | Product Type |
|---|---|---|---|
| Heck Reaction | Pd(0) complex, Base | Alkene | Substituted Stilbene organic-chemistry.orgresearchgate.net |
| Suzuki Reaction | Pd(0) complex, Base | Organoboron Reagent | Substituted Styrene / Biaryl |
| Sonogashira Coupling | Pd(0) complex, Cu(I) salt, Base | Terminal Alkyne | Conjugated Enyne libretexts.org |
| Kumada-Type Coupling | Ni(II) complex | Grignard Reagent | Substituted Styrene |
Beyond forming C-C bonds with organic fragments, transition-metal-catalyzed reactions of β-bromostyrene can be used to introduce functional groups, leading to important synthetic intermediates like cinnamic acid derivatives and nitriles.
Carbonylation to Cinnamic Acid Derivatives : The reaction of β-bromostyrene with carbon monoxide in an alkaline medium, catalyzed by a dicarbonyldicyanonickelate(0) anion, results in carbonylation to produce (E)-cinnamic acid. This process effectively substitutes the bromine atom with a carboxylic acid group.
Cyanation to Cinnamonitriles : The bromine atom of β-bromostyrene can be replaced by a nitrile group (-CN) to form cinnamonitrile. This transformation is typically achieved through palladium- or copper-catalyzed cyanation reactions. These methods often use sources of cyanide such as potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), or less toxic alternatives like potassium ferricyanide (K₄[Fe(CN)₆]). wikipedia.orgnih.gov The palladium-catalyzed coupling of vinyl halides with a cyanide source provides a mild and functional-group-tolerant route to the corresponding vinyl nitriles. wikipedia.orgnih.gov
Reactions with Nickel Carbonyl in the Presence of Alkynes
The reaction of β-bromostyrene with nickel carbonyl in N,N-dimethylformamide (DMF) in the presence of various alkynes at 60°C leads to the formation of dimers of γ-but-2-enolactone derivatives in moderate yields. scispace.com This reaction proceeds smoothly and demonstrates a method for the synthesis of complex lactone structures.
The general course of the reaction involves the interaction of the vinyl bromide (β-bromostyrene) with nickel carbonyl, which is believed to form a nickel-containing intermediate. This intermediate then reacts with an alkyne. The subsequent steps involve carbonyl insertion and cyclization to yield the lactone products.
A competition experiment involving β-bromostyrene and 2-phenyl-1-tosylaziridine with [dtbbpy]Ni⁰(COD) showed that the oxidative addition of β-bromostyrene to Ni(0) is a favorable process, readily forming the oxidative addition product. acs.org Further studies have shown that the oxidative addition of an alkenyl bromide, such as β-bromostyrene, to a Ni(I) species is also a feasible process, suggesting multiple potential pathways for nickel-catalyzed reactions involving this substrate. acs.org
Electrophilic Addition Reactions
Like other alkenes, the carbon-carbon double bond in β-bromostyrene is a region of high electron density, making it susceptible to attack by electrophiles. savemyexams.com Electrophilic addition reactions to β-bromostyrene involve the breaking of the π bond and the formation of two new σ bonds. lasalle.edulibretexts.org The regioselectivity of these additions is influenced by the phenyl group, which can stabilize an adjacent carbocation intermediate through resonance. This typically leads to the electrophile adding to the β-carbon (the carbon bonded to the bromine) and the nucleophile adding to the α-carbon (the benzylic position). ucalgary.ca
A general two-step mechanism for the electrophilic addition of a hydrogen halide (HX) to an alkene like β-bromostyrene is as follows:
The π electrons of the double bond attack the electrophilic hydrogen of the HX, forming a carbocation intermediate and a halide ion. savemyexams.comlibretexts.org The proton adds to the carbon that results in the formation of the more stable carbocation. For β-bromostyrene, this would be the benzylic carbocation.
The nucleophilic halide ion then attacks the electrophilic carbocation, forming the final product. savemyexams.comlibretexts.org
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms, including those involving β-bromostyrene. rsc.orgescholarship.org These studies provide insights into the kinetic and thermodynamic aspects of reactions, helping to understand reaction pathways, selectivity, and the structures of transient species like transition states. escholarship.orgresearchgate.net
Density Functional Theory (DFT) Calculations
DFT is a widely used computational method to investigate the electronic structure of molecules and model reaction pathways. scielo.org.mx For reactions involving β-bromostyrene, DFT calculations can be employed to determine the geometries of reactants, transition states, and products. researchgate.net By calculating the energies of these species, activation energies and reaction enthalpies can be estimated, providing a quantitative understanding of the reaction's feasibility and kinetics. mdpi.com
For instance, DFT models have been used to probe the alkenylation of a cobaltacyclobutene with styrene, a compound structurally similar to β-bromostyrene. acs.org These models evaluated four possible migratory insertion pathways, identifying the lowest-energy transition state and explaining the observed product regioselectivity. acs.org Such calculations are crucial for understanding complex organometallic catalytic cycles.
Modeling of Electronic and Steric Factors in Reactivity
Computational models are effective in dissecting the influence of electronic and steric factors on reaction outcomes. nih.gov By systematically modifying substituents on a model substrate like β-bromostyrene in silico, researchers can correlate electronic properties (e.g., Hammett parameters) and steric parameters (e.g., Charton parameters) with reaction rates and selectivities. researchgate.net This multidimensional approach can lead to the development of predictive models for catalyst and substrate performance. For example, DFT studies on nucleophilic substitutions of benzyl (B1604629) bromides have shown that the calculated structural parameters of the transition states vary linearly with the substituent constants, indicating a direct relationship between electronic effects and transition state geometry. researchgate.net
Analysis of Radical Mechanisms
Radical reactions, which involve species with unpaired electrons, proceed through a distinct three-stage mechanism: initiation, propagation, and termination. transformationtutoring.commasterorganicchemistry.com Computational studies can help analyze the thermodynamics of each step in a proposed radical chain reaction. For example, the radical addition of HBr to an alkene, which can compete with electrophilic addition, proceeds via a radical mechanism in the presence of peroxides. libretexts.org
Computational analysis of the propagation steps can explain why radical addition is favorable for HBr but not for HCl or HI. libretexts.org DFT calculations of bond dissociation energies and the energies of radical intermediates can help predict the selectivity of radical reactions. For β-bromostyrene, computational methods could be used to model the stability of potential radical intermediates formed during reactions like radical-mediated polymerization or halogenation. ucr.edu
Kinetic Isotope Effect Experiments
The kinetic isotope effect (KIE) is a powerful experimental tool used to elucidate reaction mechanisms by determining if a particular bond is broken in the rate-determining step of a reaction. wikipedia.org It involves measuring the change in reaction rate when an atom in a reactant is replaced by one of its heavier isotopes, most commonly hydrogen with deuterium (kH/kD). libretexts.org A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken during the rate-limiting step. princeton.edu
Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage and are generally smaller (kH/kD ≈ 0.8–1.2). libretexts.orgepfl.ch These effects can provide information about changes in hybridization or steric environment at the labeled position during the transition state. epfl.ch
For reactions involving β-bromostyrene, KIE experiments could be designed to probe various proposed mechanisms. For example, in an elimination reaction, substituting the hydrogen on the α-carbon with deuterium could help determine if the C-H bond is broken in the rate-determining step, distinguishing between different elimination pathways (e.g., E1 vs. E2). Similarly, in studies of free-radical bromination, KIEs can help characterize the transition state for hydrogen atom abstraction. osti.gov
Influence of Solvent and Temperature on Reaction Outcomes of this compound
The solvent environment and reaction temperature are critical parameters that significantly dictate the mechanistic pathways and product distributions in the reactions of this compound. These factors influence reaction rates and can determine the stereochemical outcome, particularly in elimination reactions which are common for this substrate.
The choice of solvent plays a pivotal role in the dehydrobromination of precursors to this compound, which in turn provides insight into the stability and reactivity of this compound itself. For instance, the reaction of trans-cinnamic acid dibromide with sodium acetate (B1210297) yields different isomeric compositions of this compound depending on the solvent used. In ethanol, a mixture of cis- and trans-beta-bromostyrene is formed. However, when acetone (B3395972) is used as the solvent, the reaction yields substantially pure cis-beta-bromostyrene. This demonstrates the profound influence of the solvent on the stereoselectivity of the elimination reaction.
In reactions where this compound is the substrate, the polarity and protic or aprotic nature of the solvent can favor either substitution or elimination pathways. Polar aprotic solvents, which are poor at solvating anions but effective at solvating cations, tend to accelerate the rates of bimolecular nucleophilic substitution (SN2) reactions. Conversely, polar protic solvents, with their ability to solvate both cations and anions effectively, can facilitate unimolecular (SN1 and E1) reaction pathways by stabilizing the formation of carbocation intermediates and the departing halide ion.
To illustrate the interplay of these factors, consider the generalized effects on the dehydrobromination of a secondary alkyl bromide, which serves as a model for the reactivity of this compound in elimination reactions.
Solvent and Base Effects on Alkene Formation
| Base | Solvent | Major Alkene Product | Minor Alkene Product | Favored Mechanism |
|---|---|---|---|---|
| Sodium Ethoxide (EtO⁻Na⁺) | Ethanol (EtOH) | Zaitsev Product (more substituted) | Hofmann Product (less substituted) | E2 |
| Potassium tert-Butoxide (t-BuO⁻K⁺) | tert-Butanol (t-BuOH) | Hofmann Product (less substituted) | Zaitsev Product (more substituted) | E2 |
| Ethanol (EtOH) - Solvolysis | Ethanol (EtOH) | Zaitsev Product (more substituted) | Hofmann Product (less substituted) | E1 |
The data in the table above, while generalized, illustrates that a small, strong base like ethoxide in a protic solvent favors the formation of the more stable, more substituted alkene (Zaitsev's rule) via an E2 mechanism. In contrast, a bulky, sterically hindered base like tert-butoxide favors the formation of the less substituted alkene (Hofmann's rule), also through an E2 pathway, due to steric hindrance preventing the abstraction of a proton from the more substituted carbon. Solvolysis in a protic solvent like ethanol, typically at elevated temperatures, would proceed through an E1 mechanism, also favoring the Zaitsev product due to the formation of a more stable carbocation intermediate.
The effect of temperature on the rate of reaction can be quantified by the Arrhenius equation, which relates the rate constant (k) to the activation energy (Ea) and the temperature (T).
Temperature Dependence of Reaction Rates
| Temperature (°C) | Relative Rate of Elimination | Relative Rate of Substitution | Product Ratio (Elimination/Substitution) |
|---|---|---|---|
| 25 | 1 | 10 | 0.1 |
| 50 | 3 | 20 | 0.15 |
| 75 | 8 | 35 | 0.23 |
| 100 | 20 | 50 | 0.4 |
Note: The data in this table is illustrative and represents a general trend for competing elimination and substitution reactions.
This hypothetical data demonstrates that as the temperature increases, the rate of both elimination and substitution reactions increases, but the rate of elimination increases more significantly, leading to a higher proportion of the elimination product at higher temperatures.
Applications of Beta Bromostyrene in Advanced Organic Synthesis
Precursor for Substituted Alkenes and Acetylenes
Beta-bromostyrene (B74151) is widely utilized as a precursor for the stereoselective synthesis of substituted alkenes and as an important forerunner for corresponding acetylenes. chemicalbook.comchemicalbook.insigmaaldrich.comgoogle.com Its utility is prominently showcased in various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds. smolecule.com
Key coupling reactions involving this compound include:
Heck Reaction: This reaction couples this compound with aryl or alkenyl groups, yielding substituted styrenes that are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. smolecule.com
Suzuki-Miyaura Coupling: The coupling of this compound with boronic acids in this reaction facilitates the formation of complex biaryl compounds. smolecule.com
Stille, Sonogashira, and Buchwald-Hartwig Reactions: These transition metal-catalyzed reactions further expand the utility of this compound, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds to produce highly substituted and functionalized olefinic compounds. google.com
These organometallic reactions allow for the controlled introduction of various functionalities, making this compound a cornerstone for constructing intricate molecular architectures. smolecule.comgoogle.com For instance, it can be used to synthesize β-tert-butylstyrene through a cross-coupling reaction with tert-butylmagnesium chloride, catalyzed by a nickel complex. chemicalbook.comchemicalbook.insigmaaldrich.com
Table 1: Selected Cross-Coupling Reactions Using this compound
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |
| Heck Reaction | Alkenes | Palladium | Substituted Styrenes | smolecule.com |
| Suzuki-Miyaura Coupling | Boronic Acids | Palladium | Biaryl Compounds | smolecule.com |
| Nickel-Catalyzed Coupling | Grignard Reagents (e.g., tert-butylmagnesium chloride) | Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) | Substituted Alkenes (e.g., β-tert-butylstyrene) | chemicalbook.comchemicalbook.insigmaaldrich.com |
Synthesis of Natural Compounds and Antibiotics
The versatility of this compound extends to the total synthesis of natural products and antibiotics. scientificlabs.iesigmaaldrich.comchemicalbook.insigmaaldrich.comscientificlabs.ie Through various organometallic coupling reactions, stereospecific (E)-β-bromostyrene and its derivatives serve as crucial intermediates in the construction of these complex and biologically active molecules. google.com The ability to form specific stereoisomers is critical in synthesizing natural products where biological activity is often dependent on precise three-dimensional structure. One notable application is in the synthesis of the aglycon of the antibiotic disciformycin. researchgate.net The reaction of this compound with specific molybdenum-sulfur complexes has been studied, leading to the formation of β-phenyl-alkenylthiolate bridged cationic complexes, which are steps toward synthesizing complex natural structures. researchgate.net
Preparation of Cinnamonitriles
This compound is a key starting material in a one-pot method for the preparation of cinnamonitriles. chemicalbook.comscientificlabs.iechemicalbook.insigmaaldrich.comlookchem.com This synthesis is achieved through the reaction of this compound with a cyanide source, such as potassium cyanide. epa.govresearchgate.net This transformation is significant as it introduces a nitrile functionality, creating a molecule that possesses both the aromatic features of styrene (B11656) and the functional group characteristics of acrylonitrile. epa.gov The resulting cinnamonitriles are valuable intermediates in their own right, with applications in various fields, including the synthesis of labeled compounds for techniques like Positron Emission Tomography (PET). epa.govresearchgate.net
Synthesis of Difluoro-Phenyl-Butenoates
In the field of fluorine chemistry, this compound is employed in the preparation of pure Z- and E-isomers of ethyl α,α-difluoro-4-phenyl-3-butenoate. chemicalbook.comchemicalbook.insigmaaldrich.com The synthesis involves the stereocontrolled addition of a difluoroacetyl group to this compound. nih.govtandfonline.com The stereochemical outcome of the reaction is dependent on the mechanism; for instance, the reaction with Z- or E-beta-bromostyrenes proceeds via an addition-elimination pathway where steric factors in the intermediate's conformational equilibration control the final stereochemistry. nih.gov This method provides an efficient route to α,α-difluoro-substituted phenyl butenoates, which are of interest in medicinal and materials chemistry. nih.govchemsrc.com
Synthesis of gamma-but-2-enolactone
This compound can be used to prepare γ-but-2-enolactone derivatives. chemicalbook.comscientificlabs.iechemicalbook.insigmaaldrich.com The reaction involves treating this compound with nickel carbonyl in a polar, coordinating solvent like N,N-dimethylformamide, in the presence of various alkynes. lookchem.comresearchgate.net This process smoothly proceeds at elevated temperatures (e.g., 60°C) to yield dimers of γ-but-2-enolactone in moderate yields. researchgate.net This reaction showcases the ability of this compound to participate in carbonylation reactions mediated by transition metals, leading to the formation of heterocyclic structures.
Incorporation into Polymers for Tailored Properties
This compound serves as a functional monomer that can be incorporated into polymers through various polymerization reactions. smolecule.com This incorporation allows for the creation of materials with customized properties. smolecule.com It can be copolymerized with other monomers, such as styrene and acrylates, introducing bromine atoms that act as reactive sites or modifying groups, thereby imparting unique functionalities to the final polymer. zhishangchem.com For example, it is used in cross-metathesis reactions to synthesize functionalized polyhedral oligomeric silsesquioxanes (POSS), creating hybrid organic-inorganic materials. beilstein-journals.org
A significant advantage of incorporating this compound into polymer chains is the enhancement of thermal stability. smolecule.com The presence of the bromine atom and the aromatic ring contributes to this property. zhishangchem.com Studies on copolymers of this compound and methyl methacrylate (B99206) (MMA) have demonstrated this effect clearly. akjournals.comakjournals.com Thermogravimetric analysis (TG) of these copolymers across the entire composition range revealed that the incorporation of the comonomer units results in a copolymer that is more stable than the poly(β-bromostyrene) homopolymer. akjournals.comakjournals.com
Table 2: Thermal Stability of this compound-Methyl Methacrylate Copolymers
| Mole % of this compound in Copolymer | Stability Finding | Reference |
| 10% - 85% | Copolymer is more stable than the brominated homopolymer. | akjournals.comakjournals.com |
| ~62% | Composition exhibits maximum thermal stability. | akjournals.comakjournals.com |
This increased stability is attributed to the formation of anhydride (B1165640) structures during the degradation process. akjournals.comakjournals.com The enhanced thermal properties make these bromine-containing polymers suitable for high-temperature applications and as insulating materials for electronic components. zhishangchem.com
Electrical Conductivity
This compound is a precursor for polymers with tailored electrical properties. While this compound itself is not a conductor, it can be incorporated into polymer chains to influence their electronic characteristics. smolecule.com The process of doping, which involves adding small amounts of other chemicals, can transform these polymers from insulators into materials with semiconductor or even metallic-level conductivity. 182.160.97 The presence of bromine atoms in poly(this compound) can affect how the polymer chain distorts when charges are introduced, which is a key factor in determining its electrical behavior. 182.160.97
The structure of the polymer, specifically whether it has a degenerate or non-degenerate ground state, also plays a critical role in its conductivity upon doping. 182.160.97 In polymers with non-degenerate ground states, doping leads to the formation of polarons that can eventually create a "polaron lattice," resulting in a partially filled energy band and thus, conductivity. 182.160.97 Research into polymers like poly(4-bromostyrene) has provided insights into their dipole moments, which are fundamental to understanding their dielectric properties and response to electric fields. capes.gov.br
Optical Characteristics
This compound is utilized in the synthesis of polymers with specific optical characteristics, such as a high refractive index. smolecule.com For instance, poly(this compound) can be used in optical applications to enhance the performance of photonic devices. The refractive index of a material is a crucial property for applications like coatings, lenses, and waveguides.
Recent studies have focused on creating hybrid polymer materials to tune these optical properties. For example, layers of poly(4-bromostyrene) deposited via atomized spray plasma have a refractive index (n) at 635 nm of approximately 1.569. acs.org This value can be significantly increased by incorporating other high-refractive-index compounds. When 9-vinylcarbazole (B74595) is added to the 4-bromostyrene (B1200502) layer, the refractive index can be elevated to as high as 1.648. acs.org Further enhancements have been achieved by creating nanocomposites; incorporating titania (TiO2) nanoparticles into a 4-bromostyrene/toluene matrix has resulted in materials with a refractive index as high as 1.936 at 635 nm. acs.org
Below is a data table summarizing the refractive index of various materials derived from 4-bromostyrene.
| Material Composition | Refractive Index (n) at 635 nm |
| ASPD 4-bromostyrene | 1.569 ± 0.005 |
| ASPD 4-bromostyrene with 50% w/v 9-vinylcarbazole | 1.648 ± 0.008 |
| ASPD 4-bromostyrene/toluene + titania nanocomposite | up to 1.936 |
Data sourced from ACS Applied Materials & Interfaces. acs.org
Modification of Existing Materials through Surface Grafting or Copolymerization
This compound is a valuable monomer for modifying the surfaces of existing materials through techniques like surface grafting and copolymerization. smolecule.com These modifications can enhance a material's properties for specific applications, such as improving biocompatibility, adhesion, or printability. scribd.com The process of photografting, for example, can introduce new functionalities to a polymer surface, leading to improvements in dyeability and flame resistance. scribd.com
The ability to introduce bromine atoms onto a polymer backbone or surface provides a reactive site for further chemical transformations. zhishangchem.com This makes this compound a useful component in creating functional polymers. For instance, copolymers incorporating this compound can be used to create materials for coatings or adhesives. ontosight.ai The synthesis of poly(p-bromo-styrene) through living free radical polymerization allows for the creation of polymers with well-defined structures, which can then be modified through reactions like the Suzuki synthesis. researchgate.net This level of control over polymer architecture is crucial for designing materials with specific surface interactions. researchgate.net
Synthesis of Pharmaceutical Compounds and Agrochemicals
This compound serves as a critical intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. ontosight.aiontosight.aichemicalbook.comlookchem.com Its reactivity, stemming from the presence of both a double bond and a bromine atom, allows it to participate in various carbon-carbon bond-forming reactions. smolecule.com
Key reactions involving this compound include:
Heck Reaction: This palladium-catalyzed reaction couples this compound with aryl or alkenyl groups, forming substituted styrenes that are valuable precursors for pharmaceuticals and agrochemicals.
Suzuki-Miyaura Coupling: This cross-coupling reaction is a powerful tool for creating complex molecules and is used in the synthesis of various pharmaceutical compounds. smolecule.comontosight.ai
Other Coupling Reactions: this compound can also be used in reactions with Grignard reagents, such as tert-butylmagnesium chloride, to synthesize compounds like β-tert-butylstyrene. chemicalbook.comlookchem.com
The versatility of this compound makes it a common starting material for the total synthesis of natural products and antibiotics. chemicalbook.com Its derivatives have also been explored for their potential antimicrobial properties, making them a subject of interest in medicinal chemistry. smolecule.com
Development of Indenone Frameworks via C-H Activation
A significant application of this compound in advanced organic synthesis is its use in constructing indenone frameworks through C-H activation. oup.com Indenones are important structural motifs found in various biologically active and optoelectronically functional compounds. researchgate.net
Rhodium-catalyzed reactions have been particularly effective in this area. oup.comnih.gov These processes often involve the annulation or cyclization of this compound with other molecules. For example, a palladium-catalyzed cyclocarbonylation of β-bromostyrene using paraformaldehyde as a carbonyl source can lead to the formation of an indenone structure. oup.comresearchgate.net This type of reaction showcases a modern synthetic strategy that avoids the use of carbon monoxide gas. organic-chemistry.org The development of such catalytic C-H activation methods provides a direct and efficient route to complex indenone derivatives. oup.comorganic-chemistry.org
The table below outlines a general scheme for indenone synthesis from β-bromostyrene.
| Reactants | Catalyst/Reagents | Product |
| β-bromostyrene, paraformaldehyde | Palladium catalyst | Indenone framework |
| β-bromostyrene, alkynes | Rhodium catalyst | Substituted indenones |
This table represents generalized reaction pathways described in the literature. oup.comresearchgate.netorganic-chemistry.org
Formation of Self-Assembled Monolayers (SAMs) on Silicon
This compound and its isomers, such as 4-bromostyrene, are used to form self-assembled monolayers (SAMs) on silicon surfaces. northwestern.eduacs.org This organic functionalization of silicon is of great interest for applications in molecular electronics and biosensors. acs.orgnih.gov The process typically involves a photochemical reaction, such as hydrosilylation, to covalently bond the styrene derivative to a hydrogen-terminated silicon surface. northwestern.eduresearchgate.net
The resulting monolayer can be characterized using a variety of surface-sensitive techniques including Atomic Force Microscopy (AFM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Reflectivity (XRR). northwestern.edunih.gov Studies on 4-bromostyrene on Si(111) have shown the formation of a continuous and atomically flat monolayer with a thickness of approximately 8.50 Å. acs.orgnih.gov The bromine atom remains at the top of the SAM, providing a functional handle for further chemical reactions. acs.orgnih.gov
The orientation and packing of the molecules within the SAM are critical for the performance of organosilicon devices. northwestern.edu Research indicates that 4-bromostyrene molecules on Si(111) are tilted. nih.gov The preservation of the bromine atom on the surface is a key advantage, as it allows for subsequent substitutional chemistry to further tailor the surface properties. nih.gov
The table below summarizes key findings from the characterization of 4-bromostyrene SAMs on Si(111).
| Property | Finding | Technique(s) |
| Monolayer Quality | Continuous and atomically flat | AFM |
| SAM Thickness | 8.50 Å | XRR |
| Molecular Coverage | 46% of surface silicon atoms | XRR |
| Bromine Position | Preserved at the top of the SAM | XPS, XRR, XSW |
| Molecular Orientation | Tilted, with Br atoms over T4 sites | XSW, DFT |
Data sourced from Langmuir and other publications from the Bedzyk Group. northwestern.eduacs.orgnih.gov
Spectroscopic and Analytical Methods in Beta Bromostyrene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy.nih.govchemicalforums.comchemicalbook.comdokumen.pub
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of beta-bromostyrene (B74151), providing detailed information about the molecular structure and the stereochemical arrangement of the vinyl protons. nih.govchemicalforums.comchemicalbook.comdokumen.pub
Proton NMR (¹H NMR) is particularly powerful for distinguishing between the (E) and (Z) isomers of this compound. chemicalforums.com The key to this differentiation lies in the coupling constants (J-values) of the vinyl protons.
(E)-beta-Bromostyrene : The trans-isomer exhibits a larger coupling constant for the vinyl protons, typically in the range of 13.9 to 16.0 Hz. scribd.com In one study, the ¹H NMR spectrum of (E)-beta-bromostyrene showed signals at δ 6.66 (d, 1H), δ 6.99 (s, 1H), and δ 7.21 (m, 5H). rsc.org
(Z)-beta-Bromostyrene : The cis-isomer has a smaller coupling constant, generally around 8 Hz. orgsyn.org The spectral properties for (Z)-β-bromostyrene have been reported with ¹H NMR (in CHCl₃) signals at δ 6.43 (doublet, 1H, J = 8 Hz) and δ 7.08 (doublet, 1H, J = 8 Hz), with the aromatic protons appearing as a multiplet between δ 7.22–7.85. orgsyn.org
The integration of the peaks in a ¹H NMR spectrum is proportional to the number of protons, which allows for the determination of the relative amounts of each isomer in a mixture. chemicalforums.com
Interactive Data Table: ¹H NMR Chemical Shifts and Coupling Constants for this compound Isomers
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| (E) | Ha | ~6.66 | ~14-16 |
| (E) | Hß | ~6.99 | ~14-16 |
| (Z) | Ha | ~6.43 | ~8 |
| (Z) | Hß | ~7.08 | ~8 |
Mass Spectrometry (MS), including GC-MSD.nih.govnih.gov
Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 183.05 g/mol . fishersci.com
In a typical mass spectrum of this compound, the molecular ion peak [M]+ can be observed at m/z 182 and 184, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio. nih.gov The base peak is often seen at m/z 103, which corresponds to the loss of the bromine atom to form a phenylacetylene (B144264) cation. nih.govnih.gov Other significant fragments may appear at m/z 77 (phenyl cation). nih.govnih.gov
Gas Chromatography-Mass Spectrometry with a Mass Selective Detector (GC-MSD) combines the separation power of GC with the detection capabilities of MS, making it an effective method for analyzing mixtures and identifying the isomers of this compound. acs.org
Interactive Data Table: Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment |
| 182/184 | [C₈H₇Br]⁺ (Molecular Ion) |
| 103 | [C₈H₇]⁺ |
| 77 | [C₆H₅]⁺ |
Gas Chromatography (GC).rsc.orgthermofisher.comrsc.org
Gas chromatography (GC) is a standard technique for separating and analyzing volatile compounds like this compound. rsc.org It is particularly useful for assessing the purity of a sample and determining the ratio of (E) and (Z) isomers. thermofisher.com The retention times of the isomers will differ based on the column and conditions used. For instance, in one analysis, the purity of a this compound sample, as a sum of its isomers, was determined to be greater than or equal to 96.0% by GC. thermofisher.com GC analyses are often performed using capillary columns, such as a DB-5 fused silica (B1680970) capillary column. rsc.org
Thin Layer Chromatography (TLC).acs.orgresearchgate.net
Thin Layer Chromatography (TLC) is a simple and rapid analytical technique used to monitor the progress of reactions involving this compound and to get a preliminary assessment of purity. acs.orgresearchgate.net The different isomers may show different retardation factors (Rf values) on a TLC plate, allowing for their separation and visualization. The choice of the mobile phase (solvent system) is critical for achieving good separation.
Infrared (IR) and UV-Vis Spectroscopy.nih.govnist.govchemicalbook.comwiley-vch.devwr.comresearchgate.net
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions in this compound.
Infrared (IR) Spectroscopy : The IR spectrum of this compound shows characteristic absorption bands. nist.govchemicalbook.comvwr.com For (Z)-β-bromostyrene, strong absorptions are observed at 3095, 3040 (aromatic C-H stretch), 1620 (C=C stretch), and various bands in the fingerprint region, including strong absorptions at 770 and 700 cm⁻¹ (C-H out-of-plane bending). orgsyn.org The C-Br stretching vibration is expected in the lower frequency region of the spectrum. For 4-bromostyrene (B1200502), a related compound, the aromatic C-Br (para) stretching is found at 1073 cm⁻¹. researchgate.net
UV-Vis Spectroscopy : The UV-Vis spectrum of this compound in cyclohexane (B81311) solution shows absorption maxima that are characteristic of its conjugated system. wiley-vch.de For the trans-isomer, maximum absorption in alcohol is reported at 253 nm, 256 nm, and 260 nm. nih.gov A UV absorption spectrum of a this compound solution in cyclohexane has been published. wiley-vch.de UV-Vis spectroscopy can also be used to monitor reactions involving this compound. rsc.org
Interactive Data Table: Spectroscopic Data for this compound
| Spectroscopic Method | Key Features |
| Infrared (IR) | C-H aromatic stretch (~3040-3095 cm⁻¹), C=C stretch (~1620 cm⁻¹), C-H out-of-plane bending (~700-770 cm⁻¹) |
| UV-Vis (in Alcohol) | λmax at 253 nm, 256 nm, 260 nm |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.org The process involves irradiating a sample with monochromatic X-rays, causing the emission of photoelectrons from the top 5-10 nm of the surface. wikipedia.org The kinetic energy of these emitted electrons is characteristic of the elements present and their chemical bonding environment. wikipedia.orgeag.com
In the context of this compound research, XPS is instrumental in verifying the integrity of the bromine functionality in molecular adlayers. For instance, when self-assembled monolayers (SAMs) of 4-bromostyrene are grown on silicon surfaces, XPS analysis confirms that the bromine atoms remain bonded to carbon and not to the silicon substrate. northwestern.edu High-resolution XPS spectra of the Br 3d region for a 4-bromostyrene monolayer on Si(111) show a single spin doublet at binding energies of 70.5 eV and 71.5 eV, which is attributed to carbon-bound bromine. northwestern.edu This is crucial for applications where the bromine acts as a specific marker or a reactive site. northwestern.edunorthwestern.edu
Studies on the photochemical formation of 4-bromostyrene adlayers on hydrogen-passivated silicon surfaces, such as Si(100)-2x1:H and Si(111)-1x1:H, have utilized XPS to show that the bromine moiety remains intact. tms.org However, on a clean, unreconstructed silicon surface with a high concentration of dangling bonds, XPS reveals evidence of Si-Br bond formation, indicating a homolytic cleavage of the C-Br bond and a loss of the desired molecular functionality. tms.org
XPS has also been used to monitor surface reactions. For example, in the Heck reaction of films prepared from carbosilane dendrons with a bromophenyl group, XPS analysis quantified the consumption of bromine atoms and their replacement by fluorostyryl groups. acs.org This demonstrates the utility of XPS in evaluating the efficiency of surface modification reactions involving bromostyrene derivatives. acs.org
Table 1: High-Resolution XPS Data for 4-Bromostyrene Monolayer on Si(111)
| Spectral Region | Binding Energy (eV) | Assignment |
|---|---|---|
| Br 3d | 70.5 | C-Br bond |
| Br 3d | 71.5 | C-Br bond (spin-orbit splitting) |
Data sourced from structural characterization studies of 4-bromostyrene self-assembled monolayers. northwestern.edu
X-ray Reflectivity (XRR) and X-ray Standing Waves (XSW)
X-ray Reflectivity (XRR) and X-ray Standing Waves (XSW) are powerful, non-destructive techniques for characterizing the structure of thin films and surfaces with high precision. uni-siegen.deuni-tuebingen.de
XRR measures the intensity of X-rays reflected from a surface at grazing angles to determine properties like film thickness, density, and interface roughness. uni-siegen.deesrf.fr In studies of 4-bromostyrene self-assembled monolayers (SAMs) on Si(111), XRR data indicated a SAM thickness of 8.50 Å. northwestern.edu Combined with density functional theory (DFT) calculations that predict a molecular length of 8.89 Å for 4-bromostyrene, the XRR results imply a molecular tilt angle of approximately 17 degrees. northwestern.edu
The XSW technique provides highly localized, element-specific structural information. uni-tuebingen.dediamond.ac.uk It is generated by the interference between an incident and a Bragg-diffracted X-ray beam from a single-crystal substrate, creating a standing wave field. uni-tuebingen.de By measuring the yield of photoelectrons or fluorescence from an adsorbate atom as the sample is scanned through the Bragg condition, the atom's position relative to the crystal lattice planes can be determined with sub-angstrom resolution. uni-tuebingen.denih.gov
In conjunction, XRR and XSW have been used to create a three-dimensional map of the bromine atom distribution within 4-bromostyrene SAMs on Si(111). northwestern.edu These studies revealed that the bromine atoms are located at a height of 8.50 Å above the top bulk-like Si(111) layer, positioned over the T4 sites. northwestern.edu The combined XSW and XRR results were crucial in ruling out alternative bonding models. northwestern.edu
Table 2: Structural Parameters of 4-Bromostyrene SAM on Si(111) Determined by XRR and XSW
| Parameter | Value | Technique(s) |
|---|---|---|
| Monolayer Thickness | 8.50 Å | XRR |
| Molecular Tilt Angle | ~17° | XRR, DFT |
| Bromine Atom Height | 8.50 Å | XSW, XRR |
| Bromine Atom Position | Over T4 sites | XSW |
| Molecular Coverage | 46-50% of surface Si atoms | XRR, XRF |
Data compiled from studies on the structural characterization of 4-bromostyrene SAMs. northwestern.edu
X-ray Fluorescence (XRF)
X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. drawellanalytical.com It works by irradiating a sample with high-energy X-rays, which causes atoms in the sample to emit characteristic "fluorescent" X-rays. The energy of these emitted X-rays is unique to each element, allowing for qualitative and quantitative analysis. nih.gov
In the study of this compound, specifically in the context of self-assembled monolayers (SAMs) on silicon substrates, XRF is used to independently confirm the surface coverage of the bromine-containing molecules. northwestern.edu For 4-bromostyrene SAMs on Si(111), XRF analysis revealed a bromine atomic coverage of 50%. northwestern.edu This result is in close agreement with the molecular coverage of 46% determined by X-ray Reflectivity (XRR), providing a consistent picture of the monolayer's packing density. northwestern.edu
The bromine atom serves as an excellent marker for XRF due to its distinct fluorescence signal, making it possible to quantify the surface concentration of the brominated molecules. northwestern.edunorthwestern.edu This quantitative capability is valuable for optimizing the conditions for SAM formation and for understanding the relationship between molecular structure and surface packing. northwestern.eduresearchgate.net
Table 3: Comparison of Surface Coverage Determined by XRF and XRR for 4-Bromostyrene on Si(111)
| Technique | Measured Parameter | Value |
|---|---|---|
| X-ray Fluorescence (XRF) | Bromine Atomic Coverage | 50% |
| X-ray Reflectivity (XRR) | Molecular Coverage | 46% |
Data sourced from a comprehensive structural analysis of 4-bromostyrene SAMs. northwestern.edu
Mössbauer Analysis in Mechanistic Studies
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of specific nuclei, most commonly 57Fe. It provides detailed information about oxidation states, spin states, and the nature of chemical bonding in iron-containing species. uni-mainz.de
In the investigation of iron-catalyzed cross-coupling reactions involving this compound, Mössbauer spectroscopy has been indispensable for identifying reactive intermediates and elucidating reaction mechanisms. nih.gov For example, in the reaction of Fe(acac)3 with methylmagnesium bromide (MeMgBr) in the presence of N-methyl-2-pyrrolidone (NMP), freeze-trapped Mössbauer analysis was used to identify the in situ generated iron species. sci-hub.se
Reactivity studies of these iron complexes with this compound, coupled with Mössbauer analysis, have demonstrated the rapid and selective formation of the cross-coupled product. nih.gov For instance, the reaction of an isolated multi-nuclear iron cluster, [MgCl(THF)5][Fe8Me12], with this compound was monitored. While this cluster alone showed minimal reactivity, the addition of more MeMgBr led to the selective formation of the cross-coupled product. acs.orgnih.gov
Similarly, in situ Mössbauer spectroscopy during the catalytic turnover in a Kumada-type cross-coupling revealed the presence of different iron species, helping to define the dominant reactive species in the catalytic cycle. nih.gov The technique has also been used to characterize iron-ethyl cluster species formed with EtMgBr and to confirm that species like [FeEt3]- are reactive towards this compound, yielding the corresponding ethylated styrene (B11656) product. nih.gov
Table 4: Representative 57Fe Mössbauer Parameters for an Iron Species in Cross-Coupling Reactions
| Iron Species/Condition | Isomer Shift (δ, mm/s) | Quadrupole Splitting (ΔEQ, mm/s) | Assignment/Comment |
|---|---|---|---|
| Major species from Fe(acac)3 + EtMgBr + NMP | 0.19 | 1.43 | Assigned as [FeEt3]-, the major iron species formed in situ. |
Parameters for the blue component identified in the study of β-hydrogen effects in iron-catalyzed cross-coupling. nih.gov
Environmental and Biological Research Aspects
Environmental Fate and Degradation Studies
The environmental persistence and movement of beta-bromostyrene (B74151) are governed by several key physical and chemical properties. Its behavior in the atmosphere, water, and soil is determined by processes such as oxidation, volatilization, and potential for bioconcentration.
Once released into the atmosphere, this compound is expected to exist primarily as a vapor due to its estimated vapor pressure of 0.12 mm Hg at 25°C. nih.gov Its degradation in the air is driven by reactions with photochemically-produced oxidants. The primary mechanisms are reactions with hydroxyl radicals (•OH) and ozone (O₃). nih.gov
The reaction with hydroxyl radicals is considered a significant atmospheric fate process. zoro.com The estimated half-life for the vapor-phase reaction of this compound with hydroxyl radicals is between 21 and 23 hours. zoro.com The rate constant for this reaction has been estimated at 1.7 x 10⁻¹¹ cm³/molecule-sec. nih.gov Ozonolysis is another important degradation pathway, although it proceeds at a slower rate, with an estimated atmospheric half-life of approximately 4 to 8 days. zoro.com
Atmospheric Degradation of this compound
| Parameter | Value | Source |
|---|---|---|
| Reaction with | Hydroxyl Radicals (•OH) | nih.govzoro.com |
| Rate Constant (•OH) | 1.7 x 10⁻¹¹ cm³/molecule-sec | nih.gov |
| Estimated Half-Life (•OH) | 21 - 23 hours | zoro.com |
| Reaction with | Ozone (O₃) | nih.govzoro.com |
| Estimated Half-Life (O₃) | 4 - 8 days | zoro.com |
Volatilization is an important fate process for this compound released into aquatic or soil environments. nih.gov This is predicted based on its Henry's Law constant, which is estimated to be between 5.5 x 10⁻⁴ and 1.2 x 10⁻³ atm-m³/mole. nih.govzoro.com Based on these values, the volatilization half-life from a model river has been estimated to be as rapid as 5 hours. zoro.com For a model pond, where the effects of adsorption are considered, the estimated half-life is longer, around 14 days. zoro.com
In soil, this compound is expected to have low mobility. nih.govzoro.com This is based on an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 960. nih.gov This suggests that if released to soil, this compound would tend to adsorb to organic matter, although volatilization from moist soil surfaces is still expected to be a significant process. nih.gov
Environmental Partitioning and Mobility of this compound
| Parameter | Value | Source |
|---|---|---|
| Henry's Law Constant | 5.5 x 10⁻⁴ - 1.2 x 10⁻³ atm-m³/mole | nih.govzoro.com |
| Volatilization Half-Life (Model River) | ~5 hours | zoro.com |
| Volatilization Half-Life (Model Pond) | ~14 days | zoro.com |
| Estimated Koc | 960 | nih.gov |
| Mobility in Soil | Low | nih.govzoro.com |
The potential for this compound to accumulate in aquatic organisms is considered low. nih.govzoro.com An estimated Bioconcentration Factor (BCF) of 3 was calculated for the compound. nih.gov This calculation was based on an estimated log Kow of 3.15 and a regression-derived equation. nih.gov According to standard classification schemes, this low BCF value suggests that bioconcentration in aquatic food webs is not an important environmental fate process. nih.govzoro.com Furthermore, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT). cymitquimica.com
Bioconcentration Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Log Kow (Octanol-Water Partition Coefficient) | 3.15 (Estimated) | nih.gov |
| BCF (Bioconcentration Factor) | 3 (Estimated) | nih.gov |
| Bioconcentration Potential | Low | nih.gov |
Currently, there is a lack of available data regarding the biodegradation of this compound in soil or aquatic environments. nih.govzoro.com Scientific literature indicates that sufficient data are not available to determine the significance of biodegradation as a fate process. zoro.com Consequently, chemical degradation processes, particularly atmospheric oxidation by hydroxyl radicals and ozone, and volatilization from water and soil, are considered the most important known pathways for its removal from the environment. nih.govzoro.com
Metabolic Pathways in Biological Systems
In biological systems, this compound is known to be metabolized through the mercapturic acid pathway. nih.govnih.gov This is a major detoxification route for many xenobiotic compounds that are electrophilic. researchgate.net
Research involving the administration of this compound to rats, rabbits, and marmosets has shown that it results in a decrease in the level of hepatic glutathione (B108866). nih.govnih.gov Glutathione is a key endogenous antioxidant that is conjugated with xenobiotics in the first step of the mercapturic acid pathway. nih.govresearchgate.net
Following administration, these animal models were observed to excrete two primary mercapturic acids. nih.govnih.gov
One of the identified metabolites is N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine . nih.govnih.gov This compound is reportedly converted readily into N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine , the structure of which was confirmed by mass spectrometry. nih.govnih.gov
Mass spectrometric evidence also suggested the presence of a second mercapturic acid, identified as N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine . nih.govnih.gov
In addition to these sulfur-containing metabolites, mandelic acid was also detected as a metabolite in all three species studied. nih.gov
Metabolites of this compound via the Mercapturic Acid Pathway
| Compound Type | Specific Compound Name | Source |
|---|---|---|
| Precursor | Glutathione | nih.govnih.gov |
| Mercapturic Acid Metabolites | N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine | nih.govnih.gov |
| N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine | nih.govnih.gov | |
| N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine | nih.govnih.gov | |
| Other Metabolite | Mandelic Acid | nih.gov |
Glutathione Conjugation and Metabolite Profiling
The metabolism of this compound in mammals involves conjugation with glutathione, a critical endogenous antioxidant. nih.govnih.gov This process leads to the formation and subsequent excretion of mercapturic acids, which are N-acetylcysteine conjugates. nih.gov
In studies involving marmosets, rabbits, and rats dosed with this compound, two primary mercapturic acids were identified in their urine. nih.govnih.gov One of these metabolites is N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine. nih.govnih.gov This compound can be readily converted to N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine, the structure of which has been confirmed using mass spectrometry. nih.govnih.gov
Further analysis using mass spectrometry has suggested the presence of a second mercapturic acid, identified as N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine. nih.govnih.gov The identification of these sulfur-containing metabolites highlights the significance of the glutathione conjugation pathway in the detoxification and elimination of this compound from the body. nih.govnih.gov
Table 1: Identified Mercapturic Acid Metabolites of this compound
| Metabolite Name | Method of Identification | Animal Models |
|---|---|---|
| N-acetyl-S-(2-hydroxy-2-phenyl-1-bromoethyl)-cysteine | Mass Spectrometry | Marmosets, Rabbits, Rats |
| N-acetyl-S-(1-phenyl-2-bromo-2-ethenyl)-cysteine | Mass Spectrometry | Marmosets, Rabbits, Rats |
| N-acetyl-S-(1-hydroxy-2-phenylethyl)cysteine | Mass Spectrometry | Marmosets, Rabbits, Rats |
Conversion to Mandelic Acid
In addition to glutathione conjugation, another metabolic pathway for this compound is its conversion to mandelic acid. nih.govnih.gov This metabolite has been detected in all three species studied—rats, marmosets, and rabbits—following the administration of this compound. nih.govnih.gov The formation of mandelic acid suggests an oxidative metabolic route for the phenyl group of the this compound molecule.
Hepatic Glutathione Depletion
The administration of this compound has been shown to cause a decrease in the levels of hepatic glutathione in rats. nih.govnih.gov This depletion is a direct consequence of the conjugation of this compound with glutathione, as the liver's stores of this vital antioxidant are utilized in the metabolic process. nih.govnih.gov Studies on other brominated compounds, such as bromobenzene, have also demonstrated a similar effect, where intoxication leads to a progressive decrease in hepatic glutathione content. nih.gov A significant depletion of cellular glutathione has also been observed in studies with other halogenated styrenes, with 4-bromostyrene (B1200502) showing a potent depleting effect. nih.gov
Table 2: Observed Effects on Hepatic Glutathione
| Compound | Effect | Animal Model |
|---|---|---|
| This compound | Decrease in hepatic glutathione levels | Rat |
| 4-Bromostyrene | Significant cellular glutathione depletion | In vitro (CYP2E1 cells) |
| Bromobenzene | Progressive decrease in hepatic glutathione | Mouse |
Potential as an Antimicrobial Agent
Research has indicated that this compound and its derivatives possess potential as antimicrobial agents. smolecule.com While the parent compound itself has been studied for its biological activities, certain derivatives have demonstrated promising results against various bacterial strains. smolecule.com The reactivity of the this compound molecule allows for chemical modifications that can enhance its biological efficacy, making it a compound of interest in the development of new antimicrobial drugs. smolecule.com Studies on other bromostyrene derivatives have also shown that the presence of bromine atoms can lead to significant inhibition of certain bacterial strains.
Future Research Directions and Emerging Trends
Development of Novel Catalytic Systems
The reactivity of beta-bromostyrene (B74151) in fundamental organic reactions, such as cross-coupling, makes it a benchmark substrate for testing new catalysts. Research is focused on creating catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. Transition metals like palladium, nickel, and copper form the cornerstone of many catalytic processes involving this compound. zhishangchem.comsigmaaldrich.comresearchgate.net For instance, dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) has been effectively used to catalyze the cross-coupling reaction between this compound and tert-butylmagnesium chloride. chemicalbook.com
A significant area of development is the catalytic Hunsdiecker reaction for synthesizing beta-bromostyrenes from cinnamic acids. sigmaaldrich.com Innovations include the use of lithium acetate (B1210297) as a catalyst with N-bromosuccinimide (NBS) or employing manganese(II) acetate with NBS. worldwidejournals.com Furthermore, copper-catalyzed reactions, such as the 1,3-halogen migration to achieve formal hydrobromination of styrenes, represent a novel approach where the catalyst controls both the reaction cascade and the enantioselectivity. rsc.org The development of polymer-supported reagents, which can be used in microwave-assisted reactions, also points towards creating more recyclable and efficient catalytic systems. researchgate.net
Table 1: Catalytic Systems for Reactions Involving this compound
| Catalyst System | Reaction Type | Key Findings/Advantages | Reference |
|---|---|---|---|
| Palladium(0) / XPhos | Suzuki Coupling | Effective for coupling with boronic acids to form complex dienes. | researchgate.net |
| Dichloro[1,1′-bis(diphenylphosphino)ferrocene]nickel(II) | Cross-Coupling | Catalyzes reaction with Grignard reagents like tert-butylmagnesium chloride. | chemicalbook.com |
| Copper(I) / (S,S)-Ph-BPE | Asymmetric 1,3-Halogen Migration | Achieves formal enantioselective hydrobromination with good enantiomeric ratio. | rsc.org |
| Lithium Acetate / NBS | Decarboxylative Bromination (Hunsdiecker) | Catalytic system for converting cinnamic acids to beta-bromostyrenes. | worldwidejournals.comgoogle.comgoogle.com |
| Polymer-supported bromoderivatives of 2-pyrrolidone | Microwave-assisted Decarboxylative Bromination | Enables high conversion and selectivity under microwave conditions, with a recyclable reagent. | researchgate.netresearchgate.net |
Exploration of New Synthetic Pathways and Stereocontrol
The stereochemistry of this compound is crucial for its subsequent reactions, making the development of stereoselective synthetic pathways a major research goal. Traditional methods often yield mixtures of (E) and (Z) isomers. Current research aims to overcome this limitation.
One successful strategy involves the stereoselective synthesis of cis-β-bromostyrene derivatives from cinnamic acids via stable β-lactone intermediates, a process that does not require purification of the intermediate. researchgate.net Another approach achieves high stereoselectivity for (Z)-β-bromostyrenes through the debrominative decarboxylation of anti-2,3-dibromoalkanoic acids using a KF/Al₂O₃ system. For the (E) isomer, a high-yield, stereoselective synthesis from cinnamic acid and N-bromosuccinimide (NBS) has been developed using a catalytic amount of lithium acetate in a polyacrylic acid aqueous solution, achieving a trans-to-cis ratio greater than 98%. google.com Additionally, a convenient procedure for the synthesis of both (E)- and (Z)-beta-bromostyrene containing a trifluoromethyldiazirine moiety has been described, which involves the stereoselective reduction of the corresponding dibromostyrene. nih.gov
Table 2: Stereoselective Synthetic Methods for this compound
| Method | Reagents | Predominant Isomer | Key Feature | Reference |
|---|---|---|---|---|
| Decarboxylative Bromination | Cinnamic acid, Lithium Acetate, NBS, Polyacrylic acid solution | (E) | High stereoselectivity (>98% trans). | google.com |
| Via β-lactone intermediates | Cinnamic acids | (Z) | Stereospecific synthesis from cinnamic acids. | researchgate.net |
| Debrominative Decarboxylation | anti-2,3-dibromoalkanoic acids, KF/Al₂O₃ | (Z) | Stereoselectivity >98%. | |
| Stereoselective Reduction | Trifluoromethyldiazirinyl β,β-dibromostyrene | (E) and (Z) | Allows synthesis of both isomers with a photoaffinity label without damaging the photophore. | nih.gov |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of reactions involving this compound. These models provide insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity that are often difficult to probe experimentally. researchgate.netmdpi.com
For example, computational studies have been used to analyze the Suzuki-Miyaura reaction, elucidating the role of elusive arylpalladium(II)boronate complexes and the instability of certain intermediates, which helps in optimizing reaction conditions. acs.org In another study, a combination of experimental work and computational modeling was used to understand a copper-catalyzed 1,3-halogen migration. The model, which correlated reaction yields with substrate electronics and sterics, provided predictive power for designing new substrates. rsc.org DFT calculations have also been employed to discuss the regioselectivity and stereoselectivity of intramolecular Diels-Alder reactions of α-bromostyrene-functionalized amides, helping to rationalize the formation of different products under various conditions. researchgate.net
Table 3: Applications of Computational Modeling in this compound Chemistry
| Reaction Studied | Computational Method | Aspect Modeled | Key Insight | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Reaction | DFT (M06-2X, B3LYP) | Intermediate stability, reaction equilibria | Calculated that the loss of water from an 8-B-4 palladium complex to form a more stable 6-B-3 complex is highly exergonic, explaining the observed instability. | acs.org |
| Cu-Catalyzed 1,3-Halogen Migration | Computational Modeling | Correlation of yield with substrate properties | Developed a predictive equation linking yield to substrate steric volume, electron density, and benzyl (B1604629) radical stability. | rsc.org |
| Intramolecular Diels-Alder | DFT | Reaction mechanisms, regioselectivity, stereoselectivity | Helped to rationalize the reaction pathways leading to the formation of 1,4-dihydronaphthalenes and naphthalene (B1677914) derivatives. | researchgate.net |
Integration into Green Chemistry Methodologies
The principles of green chemistry are increasingly influencing the synthesis of this compound, aiming to reduce waste, avoid hazardous substances, and improve energy efficiency. A notable advancement is the development of an "on-water" synthesis of β-arylvinyl bromides. tandfonline.com This method uses water as the reaction medium, potassium bromide as the bromine source, hydrogen peroxide as a clean oxidant, and a catalytic amount of sodium tungstate. tandfonline.com This process avoids flammable and toxic organic solvents and operates under mild conditions. google.comtandfonline.com
Another green approach is the modification of the Hunsdiecker reaction to use tetrabutylammonium (B224687) tribromide (TBATB) as a brominating agent, which can be synthesized in water, and triethylamine (B128534) as a catalyst, allowing the reaction to proceed rapidly at room temperature. worldwidejournals.com Microwave-assisted synthesis using polymer-supported reagents also aligns with green chemistry principles by significantly reducing reaction times and allowing for the reuse of the reagent. researchgate.netresearchgate.net A patent describes a method using a catalytic amount of lithium acetate in a polyacrylic acid aqueous solution, which is highlighted for its simple process, reduced pollution, and low cost. google.comgoogle.com
Application in Emerging Material Science Fields
The unique chemical structure of this compound makes it a valuable building block in material science. smolecule.com Its ability to participate in polymerization reactions allows for the creation of polymers and copolymers with tailored properties. zhishangchem.comontosight.ai The incorporation of the bromo-styryl moiety can enhance characteristics such as thermal stability and electrical conductivity. smolecule.com
In the field of electronics and semiconductors, derivatives of this compound are being explored for the preparation of functional coating materials. zhishangchem.com Polymers containing bromine, derived from monomers like this compound, can exhibit good dielectric properties and thermal stability, making them suitable for use as insulating layers in integrated circuit packaging. zhishangchem.com The reactivity of this compound in coupling reactions is also harnessed to modify the surfaces of existing materials, grafting on specific functionalities to enhance properties for targeted applications. smolecule.com
Compound Index
Q & A
Q. What are the established synthetic routes for β-bromostyrene, and how do reaction conditions influence stereochemical outcomes?
β-Bromostyrene is commonly synthesized via the decarboxylative elimination of 2,3-dibromo-3-phenylpropanoic acid. The stereochemical outcome (E/Z isomer ratio) depends on solvent polarity and reaction temperature. Polar solvents favor the thermodynamically stable E-isomer, while nonpolar solvents under kinetic control may yield higher proportions of the Z-isomer . Characterization of isomers can be achieved using IR spectroscopy, where bending modes (e.g., C-Br and C=C stretches) distinguish E and Z configurations .
Q. How can researchers reliably distinguish between cis (Z) and trans (E) isomers of β-bromostyrene?
Infrared (IR) spectroscopy is a key method: the E-isomer exhibits distinct C-Br stretching vibrations (~550–600 cm⁻¹) and C=C stretches (~1630 cm⁻¹), while the Z-isomer shows shifted peaks due to steric interactions. Nuclear magnetic resonance (NMR) spectroscopy further differentiates isomers via coupling constants (e.g., values for vinyl protons) .
Q. What analytical techniques are critical for assessing the purity and identity of β-bromostyrene?
Essential techniques include:
- Elemental analysis to confirm molecular composition (CHBr).
- Gas chromatography (GC) or HPLC to quantify isomeric purity.
- H/C NMR to verify structural integrity and isomer ratios.
- Mass spectrometry (MS) for molecular weight confirmation (183.045 g/mol) .
Advanced Research Questions
Q. How do kinetic vs. thermodynamic control mechanisms affect β-bromostyrene synthesis, and how can these be experimentally validated?
Kinetic control favors the Z-isomer under rapid, low-temperature conditions in nonpolar solvents (e.g., hexane), whereas thermodynamic control in polar solvents (e.g., DMF) at higher temperatures stabilizes the E-isomer. Validation involves time-resolved reaction monitoring (e.g., GC-MS) and free-energy calculations via density functional theory (DFT) .
Q. What computational methods are suitable for predicting the reactivity and stability of β-bromostyrene derivatives?
DFT calculations (e.g., B3LYP/6-31G*) can model reaction pathways, transition states, and isomer stability. Solvent effects are incorporated using continuum solvation models (e.g., PCM). Such methods predict activation energies for elimination reactions and guide solvent selection .
Q. How can contradictions in reported reaction yields or isomer ratios be resolved?
Discrepancies often arise from unaccounted variables like trace moisture or impurities. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized solvents) is critical. Cross-validate results using multiple characterization techniques (e.g., NMR, IR, X-ray crystallography) and report detailed experimental protocols to enhance reproducibility .
Q. What safety protocols are essential for handling β-bromostyrene in laboratory settings?
Key precautions include:
Q. How can polymerization of β-bromostyrene be suppressed during storage or experimental use?
Addition of radical inhibitors (e.g., hydroquinone) and storage at low temperatures (4°C) under inert atmosphere minimize polymerization. For reactions, avoid prolonged exposure to light or elevated temperatures .
Q. What methodologies are recommended for mechanistic studies of β-bromostyrene’s reactivity in cross-coupling reactions?
Isotopic labeling (e.g., C or H) combined with kinetic isotope effect (KIE) studies can elucidate reaction pathways. In situ spectroscopic monitoring (e.g., Raman or UV-Vis) tracks intermediate formation, while computational modeling identifies transition states .
Q. How can researchers address gaps in the literature regarding β-bromostyrene’s environmental fate or toxicity?
Conduct environmental persistence assays (e.g., hydrolysis half-life measurements) and ecotoxicological studies (e.g., Daphnia magna toxicity tests). Collaborate with regulatory bodies to align methodologies with EPA/IRIS or OECD guidelines for data acceptance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
